

Physicochemical Properties and Acidity

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Compound of Interest

Compound Name: 5-Carboxyphthalide

Cat. No.: B1580894

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5-Carboxyphthalide, with the molecular formula $C_9H_6O_4$, is a white crystalline solid.^{[2][3]} Its structure consists of a phthalide core (a bicyclic lactone) substituted with a carboxylic acid group at the 5-position. The presence of this carboxyl group ($-COOH$) is the source of its acidic nature. In solution, it can donate a proton (H^+) to establish an equilibrium with its conjugate base, the 5-carboxylatephthalide anion.

The acid dissociation constant (K_a) and its logarithmic form, pK_a , are quantitative measures of the acidity of a compound in a given solvent. A lower pK_a value indicates a stronger acid. While specific experimental values for **5-carboxyphthalide** are not readily available in peer-reviewed literature, robust computational predictions provide a reliable estimate.

Quantitative Acidity Data

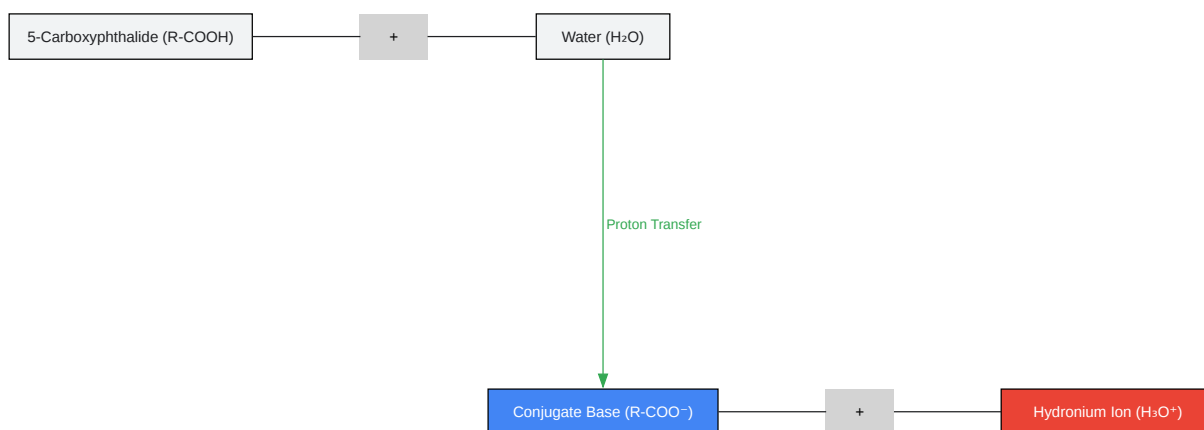
The predicted pK_a value for **5-carboxyphthalide** is summarized below. This value is derived from computational models that are widely used in chemical and pharmaceutical sciences for their accuracy in estimating the properties of organic molecules.

Compound Name	CAS Number	Molecular Formula	Predicted pK_a
5-Carboxyphthalide	4792-29-4	$C_9H_6O_4$	3.73 ± 0.20

Data sourced from ChemBK, Guidechem, and ChemicalBook.^{[2][3][4][5]}

This pK_a value of approximately 3.73 suggests that **5-carboxyphthalide** is a moderately strong organic acid, comparable in strength to benzoic acid ($pK_a \approx 4.2$). The acidity is

influenced by the electronic effects of the fused lactone ring system on the carboxyl group. The electron-withdrawing nature of the lactone's ester functionality helps to stabilize the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKa) relative to simple alkyl-substituted benzoic acids.



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Caption: Acid dissociation equilibrium of **5-carboxyphthalide** in water.

Experimental Determination of pKa

While a predicted pKa is valuable, experimental verification is the gold standard. Potentiometric titration is a common and reliable method for determining the pKa of an acid. The following protocol outlines a standard procedure applicable to aromatic carboxylic acids like **5-carboxyphthalide**.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of **5-carboxyphthalide** by monitoring pH changes during titration with a strong base.

Materials:

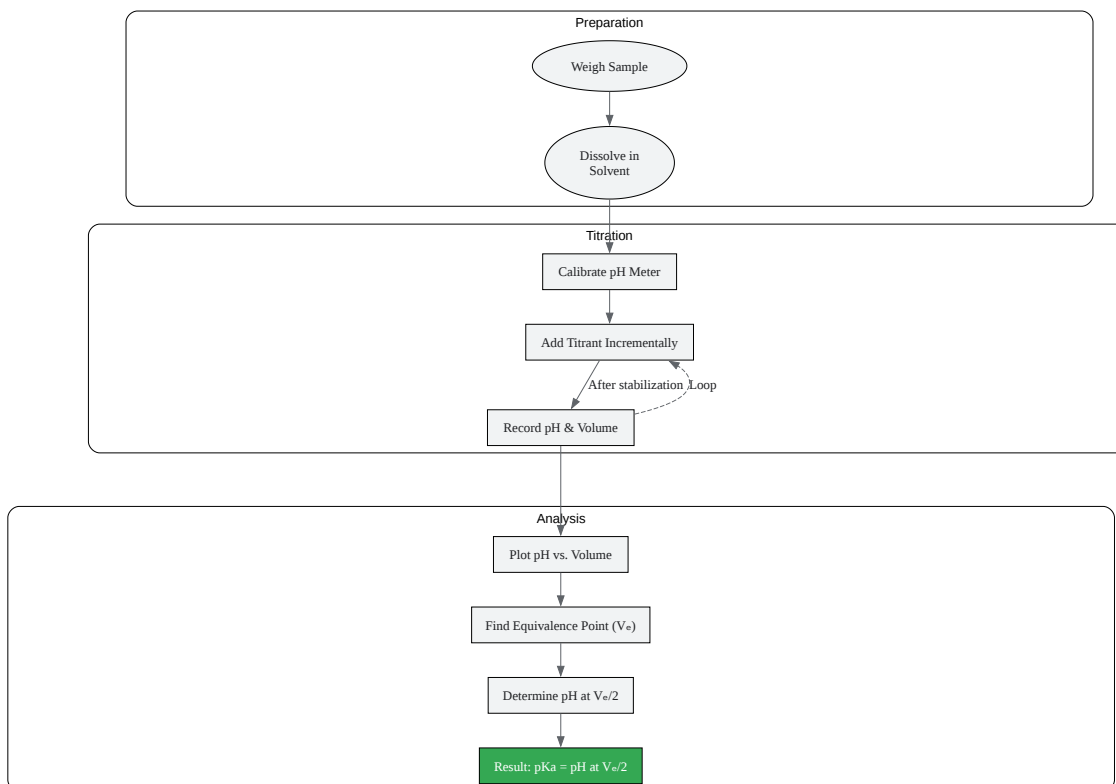
- **5-Carboxyphthalide**

- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, CO₂-free water
- Co-solvent (e.g., methanol or ethanol, if solubility is low)
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette (Class A, 25 mL or 50 mL)
- Beaker (150 mL)
- Analytical balance

Procedure:

- Preparation of Analyte Solution: Accurately weigh a sample of **5-carboxyphthalide** (e.g., 50-100 mg) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL) in a beaker. If the compound has low aqueous solubility, a water-cosolvent mixture (e.g., 50:50 water:methanol) can be used. Add a magnetic stir bar.
- System Setup: Place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with the standardized NaOH solution) into the analyte solution. Ensure the electrode tip does not interfere with the stir bar.
- Titration:
 - Begin stirring the solution at a moderate, constant speed.
 - Record the initial pH of the solution before adding any titrant.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

- Continue adding titrant in smaller increments as the pH begins to change more rapidly, which indicates the approach to the equivalence point.
- Proceed with the titration well past the equivalence point until the pH curve flattens again.
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point (V_e), which is the point of maximum slope on the curve. This can be found by examining the first derivative ($\Delta\text{pH}/\Delta V$) or the second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the titration data.
 - The volume of titrant corresponding to the half-equivalence point is $V_e/2$.
 - The pH of the solution at the half-equivalence point is equal to the pK_a of the acid, according to the Henderson-Hasselbalch equation.



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Caption: Experimental workflow for pKa determination via potentiometric titration.

Relevance in Drug Development

The pKa of **5-carboxyphthalide** is a critical parameter in the synthesis of its derivatives. It dictates the pH conditions required to ensure the molecule is in its desired protonation state for optimal reactivity or purification. For instance, during extraction procedures, the pH can be adjusted to be well below the pKa to keep the molecule in its neutral, more organic-soluble form, or well above the pKa to render it as the charged carboxylate, which is more soluble in aqueous phases. This control over solubility is fundamental to achieving high purity and yield in multi-step syntheses common in drug development.

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